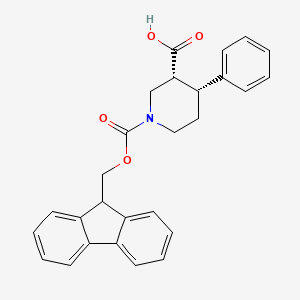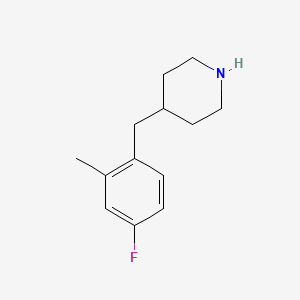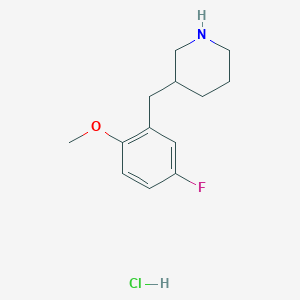
Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (Fmoc-DL-PPC) is a synthetically produced organic compound that is widely used in laboratory experiments for various scientific research applications. It is a versatile molecule that can be used in a variety of chemical reactions, and its mechanism of action is well understood.
科学的研究の応用
Peptide Synthesis and Modification
Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid plays a crucial role in peptide synthesis, especially within the context of incorporating non-proteogenic amino acids and modifying peptide chains for various research applications. For instance, the synthesis of cis- and trans-3-substituted proline-glutamic acid chimeras was facilitated through an Fmoc-strategy, showcasing the compound's utility in generating proline-chimera monomers for peptide synthesis (Maity et al., 2012). Moreover, Fmoc-protected morpholine-3-carboxylic acid, synthesized through a practical route from serine methyl ester, demonstrated compatibility with solid-phase peptide synthesis, indicating the adaptability of Fmoc-amino acids in peptidomimetic chemistry (Sladojevich et al., 2007).
Hydrogelation and Material Science
Fmoc-protected amino acids, including derivatives of phenylalanine, have been shown to efficiently self-assemble into hydrogels, which are of significant interest for biomedical applications such as drug delivery systems and tissue engineering scaffolds. Research has demonstrated that the side chain functionalization of Fmoc-Phe can significantly affect self-assembly and hydrogelation behavior, with studies highlighting the impact of fluorinated derivatives on the formation of robust hydrogel networks (Ryan et al., 2011).
Nonlinear Optical (NLO) Chromophores
The incorporation of Fmoc-protected amino acids into the design of NLO oligomers showcases the compound's application beyond traditional peptide synthesis. An innovative approach involved the synthesis of a protected ω-secondary amino carboxylic acid monomer, which contained an NLO chromophore, demonstrating the versatility of Fmoc-protected amino acids in the field of materials science (Huang et al., 2000).
Supramolecular Chemistry
The study of Fmoc-modified amino acids and short peptides has illuminated their potential in the development of functional materials through self-assembly. Fmoc-modified individual amino acids, di- and tripeptides, as well as tetra- and pentapeptides, have been explored for their self-organizing properties, contributing to advancements in cell cultivation, bio-templating, and therapeutic applications (Tao et al., 2016).
Antibacterial Composite Materials
Recent advancements have leveraged the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated building blocks. The integration of these nanoassemblies within resin-based composites has shown promise in inhibiting bacterial growth without compromising the materials' mechanical and optical properties, highlighting the potential for enhanced biomedical materials (Schnaider et al., 2019).
Safety and Hazards
特性
IUPAC Name |
(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)24-16-28(15-14-19(24)18-8-2-1-3-9-18)27(31)32-17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQJCYXNLDUARS-CYFREDJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)
![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)






